molecular formula C15H22N2O2 B4926246 N-butyl-N'-(4-propan-2-ylphenyl)oxamide

N-butyl-N'-(4-propan-2-ylphenyl)oxamide

Cat. No.: B4926246
M. Wt: 262.35 g/mol
InChI Key: IDPWOBABHUEIDD-UHFFFAOYSA-N
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Description

N-butyl-N’-(4-propan-2-ylphenyl)oxamide: is an organic compound that belongs to the class of oxamides. Oxamides are a type of amide where the nitrogen atoms are bonded to carbonyl groups. This compound is characterized by the presence of a butyl group and a 4-propan-2-ylphenyl group attached to the nitrogen atoms of the oxamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N’-(4-propan-2-ylphenyl)oxamide typically involves the reaction of butylamine with 4-isopropylaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of oxalyl chloride solution in anhydrous solvent (e.g., dichloromethane).

    Step 2: Addition of butylamine to the oxalyl chloride solution, forming an intermediate.

    Step 3: Addition of 4-isopropylaniline to the reaction mixture, resulting in the formation of N-butyl-N’-(4-propan-2-ylphenyl)oxamide.

Industrial Production Methods: Industrial production of N-butyl-N’-(4-propan-2-ylphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-butyl-N’-(4-propan-2-ylphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxamic acid derivatives.

    Reduction: Reduction reactions can convert the oxamide to the corresponding amine derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products:

    Oxidation: Oxamic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: N-butyl-N’-(4-propan-2-ylphenyl)oxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and protein binding.

Medicine: The compound is explored for its potential therapeutic applications. It is investigated for its ability to modulate biological pathways and its potential as a drug candidate for various diseases.

Industry: In the industrial sector, N-butyl-N’-(4-propan-2-ylphenyl)oxamide is used as an intermediate in the production of specialty chemicals and materials. It is also used in the formulation of certain polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-N’-(4-propan-2-ylphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: N-butyl-N’-(4-propan-2-ylphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxamide structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-butyl-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-4-5-10-16-14(18)15(19)17-13-8-6-12(7-9-13)11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPWOBABHUEIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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